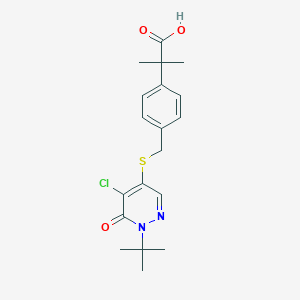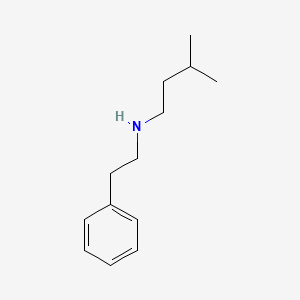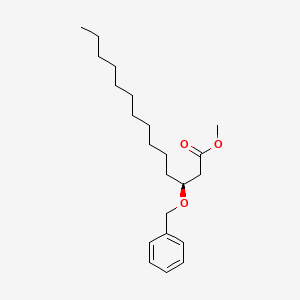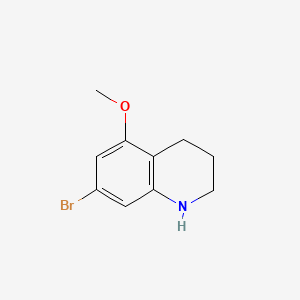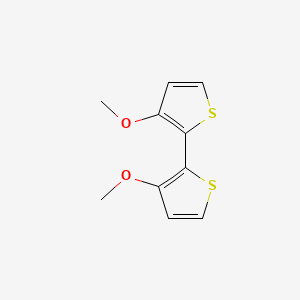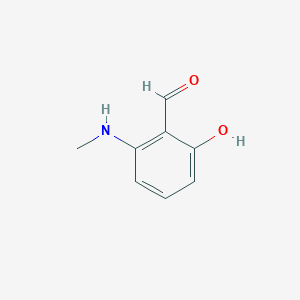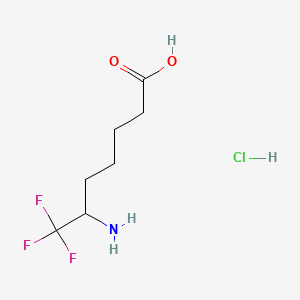![molecular formula C11H11NO2S B13447638 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione](/img/structure/B13447638.png)
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of isoindole, a heterocyclic aromatic organic compound. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Deuteration: Introduction of deuterium atoms into the precursor molecules. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Thioether Formation: The introduction of the thioether group (methyl-d3-thio) into the molecule. This step often involves the use of thiol reagents and appropriate catalysts.
Cyclization: Formation of the isoindole ring through cyclization reactions. This step may require specific conditions such as high temperature and the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The isoindole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the isoindole ring.
科学研究应用
2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of similar compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and stability, leading to unique effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-[2-(Methyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: The non-deuterated version of the compound.
2-[2-(Ethyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: A similar compound with an ethyl group instead of a methyl group.
2-[2-(Methyl-thio)ethyl]-1H-isoindole-1,3(2H)-dione: Another derivative with different substituents.
Uniqueness
The uniqueness of 2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione lies in its deuterium atoms, which can enhance the compound’s stability and alter its chemical properties. This makes it particularly valuable in research applications where isotopic labeling is essential.
属性
分子式 |
C11H11NO2S |
|---|---|
分子量 |
228.32 g/mol |
IUPAC 名称 |
2-[1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfanyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C11H11NO2S/c1-15-7-6-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3/i1D3,6D2,7D2 |
InChI 键 |
OHKAYWGJHFQHSW-DDROHRSCSA-N |
手性 SMILES |
[2H]C([2H])([2H])SC([2H])([2H])C([2H])([2H])N1C(=O)C2=CC=CC=C2C1=O |
规范 SMILES |
CSCCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![O-[(oxetan-3-yl)methyl]hydroxylamine](/img/structure/B13447556.png)
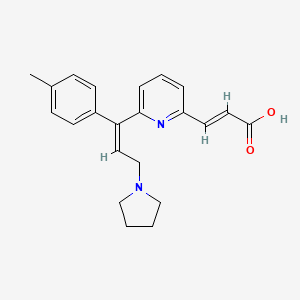
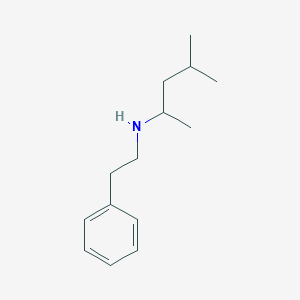
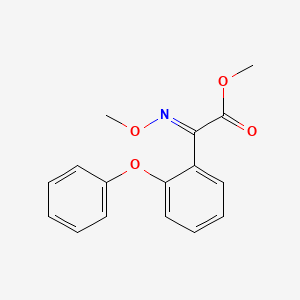
![N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]](/img/structure/B13447602.png)
